1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide
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Overview
Description
1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide is a chemical compound with a unique structure that includes a sulfur atom and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide typically involves the reaction of 1,3-dimethyl-2-imidazolidinone with methyl iodide in the presence of a base. The reaction conditions often include:
Solvent: Acetonitrile or another polar aprotic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Base: Potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or halides in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the original compound, potentially altering the sulfur atom’s oxidation state.
Scientific Research Applications
1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide involves its interaction with molecular targets through its sulfur and iodide components. The sulfur atom can form bonds with various biological molecules, potentially inhibiting or modifying enzyme activity. The iodide ion can participate in ionic interactions, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A related compound without the sulfur atom, used as a solvent and reagent in organic synthesis.
1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium chloride: Similar structure but with a chloride ion instead of iodide.
Uniqueness
1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide is unique due to the presence of both sulfur and iodide, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic applications and research studies.
Properties
CAS No. |
61191-41-1 |
---|---|
Molecular Formula |
C6H15IN2S |
Molecular Weight |
274.17 g/mol |
IUPAC Name |
1,3-dimethyl-2-methylsulfanylimidazolidin-1-ium;iodide |
InChI |
InChI=1S/C6H14N2S.HI/c1-7-4-5-8(2)6(7)9-3;/h6H,4-5H2,1-3H3;1H |
InChI Key |
IQCYDGWHKSSRHD-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCN(C1SC)C.[I-] |
Origin of Product |
United States |
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